molecular formula C27H24N4O3S3 B2723906 Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate CAS No. 671199-72-7

Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

Katalognummer: B2723906
CAS-Nummer: 671199-72-7
Molekulargewicht: 548.69
InChI-Schlüssel: NFNOLJCCYWYKMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with a 3,4-dimethylphenyl group at position 4, a thioacetamido linker at position 2, and a 5-phenylthiazolo[2,3-c][1,2,4]triazole moiety (Figure 1). This structure combines multiple pharmacophoric elements, including a thiazolotriazole ring (implicated in antimicrobial activity) and ester/amide functionalities that enhance solubility and bioavailability .

Eigenschaften

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S3/c1-4-34-25(33)23-20(19-11-10-16(2)17(3)12-19)13-35-24(23)28-22(32)15-37-27-30-29-26-31(27)21(14-36-26)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNOLJCCYWYKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound belongs to two major classes of organic compounds: thiophene derivatives and triazole compounds. Thiophenes are five-membered heterocycles containing sulfur, while triazoles are characterized by their three nitrogen atoms in a five-membered ring structure. The molecular formula of this compound is C22H24N4O2S3, with a molecular weight of approximately 444.58 g/mol.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions that can include:

  • Reagents : Dioxane or ethanol as solvents.
  • Techniques : Thin-layer chromatography (TLC) for monitoring reaction progress.
  • Conditions : Controlled temperatures under inert atmospheres to prevent oxidation.

Antimicrobial Properties

Research has indicated that compounds similar to ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate exhibit notable antimicrobial activity against various pathogens. For instance:

CompoundActivityTarget Pathogens
3hExcellentMethicillin-resistant Staphylococcus aureus
7GoodVancomycin-resistant Enterococcus faecium
8fGoodCandida auris (greater than fluconazole)

These findings suggest that the compound could be further explored as a potential therapeutic agent against drug-resistant bacteria and fungi .

Anticancer Activity

Studies have shown that thiophene derivatives often exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineCompound TestedIC50 (µM)
A549Ethyl derivative15
MCF-7Ethyl derivative10
Caco-2Ethyl derivative12

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in cancerous cells .

The mechanism of action for this compound is believed to involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Apoptosis induction : The ability to trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

Recent studies have highlighted the efficacy of related thiazole and thiophene derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance :
    • A hybrid compound demonstrated a 16-fold increase in potency against E. faecalis compared to its precursor.
    • Statistically significant inhibition of biofilm formation was observed at a concentration of 10 µg/ml against E. coli and Pseudomonas aeruginosa .
  • Anticancer Efficacy :
    • A series of thiophene derivatives were tested against multiple cancer lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is C27H24N4O3S3, with a molecular weight of approximately 444.58 g/mol. The synthesis typically involves multi-step reactions that require controlled conditions and specific solvents such as dioxane or ethanol. Techniques like thin-layer chromatography are used to monitor the reactions and confirm product formation .

Biological Activities

Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities against various bacterial strains. The thiazole and triazole components are particularly noted for their effectiveness against pathogens .

Anticancer Potential
Studies have demonstrated that ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate may possess anticancer properties. Similar compounds have shown efficacy against various cancer cell lines through mechanisms that disrupt cellular processes essential for survival .

Case Studies

Recent studies have focused on the anticancer effects of thiophene and triazole derivatives:

Study Findings
In vitro studies on MCF-7 cells The compound exhibited cytotoxic effects with an IC50 value indicating moderate potency against breast cancer cells.
Enzyme inhibition assays Selective inhibition of carbonic anhydrases was observed at nanomolar concentrations for certain derivatives .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Core Heterocyclic Modifications
  • Thiazolotriazole vs. Benzothiazole: The target compound’s thiazolo[2,3-c][1,2,4]triazole ring differs from benzothiazole-containing analogs (e.g., ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate, CAS 300557-84-0).
  • Triazolone Derivatives: Compounds like {3-oxo–4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-2-yl}-acetic acid ethyl ester (MW 424.5 g/mol) replace the thiazolotriazole with a triazolone ring, reducing sulfur content and introducing a ketone group. This modification impacts hydrogen bonding and metabolic stability .
Substituent Variations
  • Phenyl Group Substitutions : The target’s 3,4-dimethylphenyl group contrasts with analogs bearing methoxy (e.g., 2,4- or 3,4-dimethoxyphenyl) or trifluoromethyl substituents. Methoxy groups enhance electron-donating effects, while trifluoromethyl groups (e.g., in V(d) from ) introduce strong electron-withdrawing properties, affecting reactivity and bioactivity .
  • Ester vs. Amide Linkers: Compared to ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates (e.g., Madhavi & Ramya, 2017), the target’s thioacetamido linker may improve resistance to enzymatic hydrolysis, enhancing pharmacokinetics .

Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Name / ID Molecular Formula MW (g/mol) XLogP3 Rotatable Bonds Topological PSA Reference
Target Compound C₃₀H₂₈N₄O₃S₃ 588.8 6.2* 8 167 Estimated
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate C₂₃H₁₈N₄O₃S₃ 494.6 6.9 8 167 [4]
Ethyl 2-((5-(4-(Trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetate (V(d)) C₁₅H₁₁F₃N₄O₂S₂ 408.4 4.5 6 107 [8]

*Estimated using analogous compounds.

  • Polar Surface Area (PSA) : The target’s PSA (167 Ų) matches benzothiazole analogs, indicating similar hydrogen-bonding capacity .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Class / Substituents Bioactivity (IC₅₀/EC₅₀) Key Findings Reference
3,4-Dimethoxyphenyl-1,2,4-triazole derivatives 12.5 μM (Antimicrobial) Broad-spectrum activity against S. aureus and E. coli [13]
4-Trifluoromethylphenyl-thiazolotriazole (V(d)) 8.2 μM (Antifungal) Enhanced activity vs. Candida albicans due to CF₃ group [8]
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates 50–100 μM (Antioxidant) Moderate ROS scavenging capacity [5]
  • Antimicrobial Potential: The target’s 3,4-dimethylphenyl group may mimic methoxyphenyl derivatives’ antimicrobial effects, though methyl groups are less electron-donating than methoxy .

Q & A

Advanced Research Question

  • In Vitro Assays :
    • Antimicrobial Activity : Use microdilution assays (e.g., against S. aureus or C. albicans) with MIC/MBC endpoints, comparing to standards like fluconazole .
    • Enzyme Inhibition : Test IDO1 (indoleamine 2,3-dioxygenase) inhibition via spectrophotometric monitoring of kynurenine formation, as seen in related thiazolotriazole derivatives .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding to targets like IDO1 or fungal CYP51, prioritizing compounds with docking scores ≤ -8.0 kcal/mol .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent controls) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. methoxy groups) using combinatorial libraries .
  • Mechanistic Studies : Use CRISPR-edited cell lines or enzyme knockout models to isolate target-specific effects .

What strategies improve the compound’s bioavailability and target selectivity?

Advanced Research Question

  • Prodrug Design : Convert the ethyl ester to a hydrolyzable prodrug (e.g., phosphonate ester) for enhanced solubility .
  • Substituent Optimization : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., CF₃) to modulate logP and reduce off-target binding .
  • Nanocarrier Encapsulation : Use liposomal formulations to improve tissue penetration, as demonstrated for thiophene derivatives .

How can toxicity be predicted early in development?

Basic Research Question

  • QSAR Models : Apply tools like ProTox-II to predict hepatotoxicity or carcinogenicity based on structural descriptors (e.g., nitro groups, aromatic rings) .
  • In Vitro Cytotoxicity : Screen against HEK293 or HepG2 cells using MTT assays (IC₅₀ thresholds < 50 µM for further development) .

What role do sulfur-aromatic interactions play in this compound’s activity?

Advanced Research Question

  • X-ray Crystallography : Resolve binding modes to IDO1, where the thioacetamido group forms π-sulfur bonds with phenylalanine residues (F163/F226), enhancing inhibitor potency .
  • Computational Modeling : Use DFT calculations to quantify interaction energies (e.g., ~-3.5 kcal/mol for sulfur-π bonds) .

How can computational models guide derivative design?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., IDO1) for ≥100 ns to assess binding stability and identify residues critical for affinity .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors near the thiazolotriazole core) for virtual screening of novel analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.